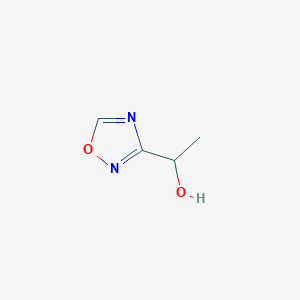

1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol can be synthesized through the condensation of substituted aldehydes or ketones with substituted benzohydrazides, followed by cyclization to form the oxadiazole ring . The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring or the ethan-1-ol group.

Substitution: Substitution reactions can introduce different functional groups into the oxadiazole ring, enhancing its chemical properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while substitution can produce a wide range of functionalized oxadiazoles .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to inhibit various cancer cell lines effectively. A study demonstrated that certain 1,2,4-oxadiazole derivatives displayed moderate activity against a panel of eleven cancer cell lines with IC50 values around 92.4 µM . These compounds act as inhibitors of human carbonic anhydrases (hCAs), which are implicated in cancer progression. Notably, derivatives showed nanomolar potency against specific isoforms like hCA IX and hCA II, suggesting their potential as targeted anticancer agents .

Inhibition of Viral Proteins

Recent studies have repositioned 1,2,4-oxadiazole derivatives as inhibitors of viral proteins such as SARS-CoV-2 PLpro. The structural modifications of these compounds have led to promising results in inhibiting viral entry and replication . The ability to modify the oxadiazole scaffold allows for the design of potent antiviral agents that could be crucial in combating viral infections.

Enzyme Inhibition

The oxadiazole derivatives have been studied for their inhibitory effects on various enzymes. For example, certain compounds have been identified as selective inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. The structural variations within the oxadiazole framework can significantly influence their inhibitory potency against HDACs . This highlights the versatility of 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol in medicinal chemistry.

Buffering Agents

In biochemistry, this compound has been utilized as a non-ionic organic buffering agent in cell culture applications. Its ability to maintain pH stability within a range of 6 to 8.5 makes it suitable for various biological assays . This property is essential for ensuring optimal conditions for cellular processes during experimentation.

Supramolecular Chemistry

The unique properties of this compound have also led to its exploration in supramolecular chemistry. The compound can act as a building block for creating liquid crystals and other advanced materials due to its ability to form hydrogen bonds and engage in π-stacking interactions . This application is particularly relevant in the development of new materials with tailored properties for electronics and photonics.

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the ATPase activity of gyrase, leading to the disruption of DNA supercoiling and affecting cell division . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing its biological activity .

Comparación Con Compuestos Similares

- 1,2,3-Oxadiazole

- 1,2,5-Oxadiazole

- 1,3,4-Oxadiazole

Comparison: 1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol is unique due to its specific ring structure and the presence of the ethan-1-ol group. Compared to other oxadiazole isomers, it exhibits distinct chemical reactivity and biological activity . The 1,2,4-oxadiazole ring is particularly noted for its stability and versatility in forming various derivatives .

Actividad Biológica

1-(1,2,4-Oxadiazol-3-yl)ethan-1-ol is a compound belonging to the oxadiazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors with hydroxylamine and various carbonyl compounds. The resulting oxadiazole derivatives are characterized by their unique five-membered ring structure, which contributes to their biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with an oxadiazole ring can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with biofilm formation and gene transcription related to virulence factors .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | E. coli | 32 µg/mL |

| 1b | S. aureus | 16 µg/mL |

| 1c | P. aeruginosa | 8 µg/mL |

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, a series of synthesized compounds were evaluated against various cancer cell lines (MCF-7, A549, DU-145), showing promising cytotoxic effects. The most active derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics .

Table 2: Cytotoxicity of Oxadiazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7a | MCF-7 | 5.0 |

| 7b | A549 | 3.2 |

| 7c | DU-145 | 4.8 |

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of oxadiazole derivatives against neurodegenerative diseases such as Alzheimer's. Compounds have shown significant inhibition of acetylcholinesterase (AChE), with IC50 values indicating higher potency than traditional inhibitors like donepezil .

Table 3: AChE Inhibition Potency of Oxadiazole Derivatives

| Compound | IC50 (µM) | Comparison to Donepezil |

|---|---|---|

| 2a | 0.00098 | 125 times more potent |

| 2b | 0.015 | Comparable |

| 3a | 0.070 | Less potent |

The biological activities of oxadiazole derivatives are attributed to various mechanisms:

- Antimicrobial Action: Inhibition of biofilm formation and disruption of bacterial cell wall synthesis.

- Cytotoxicity in Cancer Cells: Induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.

- Neuroprotective Mechanisms: Inhibition of AChE and reduction in oxidative stress through antioxidant activity.

Case Studies

One notable study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity using MTT assays across multiple cancer cell lines. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced cytotoxicity . Additionally, another research effort focused on the neuroprotective potential against oxidative stress-induced neuronal damage, demonstrating that certain derivatives could significantly reduce cell death in neuronal cultures .

Propiedades

IUPAC Name |

1-(1,2,4-oxadiazol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-3(7)4-5-2-8-6-4/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRAUZBCXZQKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.